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Compound Name: Enozertinib

Cat. No.: B15623361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS)

penetrating, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human

epidermal growth factor receptor 2 (HER2), with potent activity against exon 20 insertion

mutations. These mutations are known drivers of non-small cell lung cancer (NSCLC) and are

associated with a poor prognosis. Enozertinib's ability to cross the blood-brain barrier makes it

a promising therapeutic candidate for treating primary brain tumors and CNS metastases

driven by these mutations. This technical guide provides a comprehensive overview of

Enozertinib's chemical structure, physicochemical properties, and the experimental

methodologies used for their determination.

Chemical Structure and Identification
Enozertinib is a complex small molecule with the chemical formula C35H42F2N8O3. Its

structure is characterized by a multi-ring system designed for high-affinity and selective binding

to its target kinases.
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Identifier Value

IUPAC Name

N-(5-((6-((R)-3-(3,5-difluorophenyl)isoxazolidin-

2-yl)pyrimidin-4-yl)amino)-2-((4-(4-

cyclopropylpiperazin-1-yl)piperidin-1-

yl)methyl)-4-methoxyphenyl)acrylamide

Molecular Formula C35H42F2N8O3

Molecular Weight 660.77 g/mol

CAS Number 2489185-38-6

SMILES

C=CC(=O)NC1=CC(=C(C=C1N(C[C@H]2CN(C

CC2)C3CCN(CC3)C4CC4)C)OC)NC5=NC=NC

=C5N6--INVALID-LINK--CCO6

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known

and predicted physicochemical properties of Enozertinib. Note: Experimentally determined

values for pKa and melting point are not yet publicly available. Predicted values are provided

for guidance.

Property Value Method

pKa (predicted)
Basic: 7.8 ± 0.3, Acidic: 12.5 ±

0.4
ChemAxon

Melting Point Not available -

LogP (XLogP3) 5.3 Computed by XLogP3 3.0

Solubility

Slightly soluble in acetonitrile

and DMSO.[1] Quantitative

aqueous solubility data is not

yet published.
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Biological Activity
Enozertinib is a potent and selective irreversible inhibitor of EGFR and HER2 with exon 20

insertion mutations.[2] Its covalent binding mechanism contributes to its prolonged duration of

action. Preclinical studies have demonstrated its ability to induce tumor regression in models of

NSCLC with these mutations.[3]

Biochemical Potency
Target IC50 (nM)

EGFR Exon 20 Insertion (various) Low nanomolar range

HER2 Exon 20 Insertion (various) Low nanomolar range

EGFR Wild-Type Significantly higher than mutant forms

Specific IC50 values for a comprehensive panel of exon 20 insertion mutations are detailed in

the primary literature, demonstrating low nanomolar potency against a range of clinically

relevant mutations while maintaining selectivity over wild-type EGFR.[4]

Signaling Pathways
Enozertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways

activated by EGFR and HER2 exon 20 insertion mutations. These mutations lead to

constitutive activation of the kinase, driving cell proliferation and survival primarily through the

PI3K-AKT and MEK-ERK pathways.

Cell Membrane

Cytoplasm
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Enozertinib inhibits EGFR/HER2 signaling pathways.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the

physicochemical and biological properties of small molecule inhibitors like Enozertinib.

Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant

(pKa) of a compound.
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Start

Prepare 1 mM sample solution

Calibrate pH meter with standard buffers

Place sample in vessel with stir bar and pH electrode

Titrate with 0.1 M HCl or NaOH

Record pH at regular intervals

Plot pH vs. titrant volume

Identify inflection point to determine pKa

End
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Start

Add excess solid compound to solvent

Shake at constant temperature for 24-48 hours

Centrifuge or filter to remove undissolved solid

Analyze supernatant concentration by HPLC or LC-MS

Calculate solubility

End
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Start

Incubate kinase, substrate, ATP, and inhibitor

Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP

Add Kinase Detection Reagent to convert ADP to ATP

Measure light output, proportional to ADP produced

Determine inhibitor IC50

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Enozertinib: A Technical Guide to its Chemical Structure
and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623361#chemical-structure-and-physicochemical-
properties-of-enozertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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